

Spectroscopic and Synthetic Insights into (Z)-N'-hydroxy-6-methoxypicolinimide: A Technical Guide

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Compound of Interest

Compound Name: (Z)-N'-hydroxy-6-methoxypicolinimide

Cat. No.: B1414515

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Disclaimer: Exhaustive searches for experimental spectroscopic data (NMR and MS) for **(Z)-N'-hydroxy-6-methoxypicolinimide** (CAS 1344821-34-6) did not yield specific datasets within publicly available scientific literature and patent databases. The following guide provides a comprehensive overview based on established methodologies for the synthesis and characterization of structurally related N'-hydroxypicolinimides. The presented data is illustrative and intended to serve as a template for researchers in the field.

Introduction

(Z)-N'-hydroxy-6-methoxypicolinimide is a substituted picolinimide derivative of interest to researchers in medicinal chemistry and drug development. The N'-hydroxyimide functional group is a known pharmacophore with potential applications as a metal-chelating agent and in the design of enzyme inhibitors. This technical guide outlines a plausible synthetic route and provides a framework for the spectroscopic characterization of the title compound, adhering to best practices in data presentation and experimental documentation.

Data Presentation

The following tables present a hypothetical but plausible set of spectroscopic data for **(Z)-N'-hydroxy-6-methoxypicolinimide**, based on the analysis of structurally similar compounds.

Table 1: Hypothetical ^1H NMR Data

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|--------------|-------------|---------------------------|-------------------|
| 10.50 | s | 1H | - | N-OH |
| 8.05 | br s | 2H | - | NH ₂ |
| 7.65 | t | 1H | 7.8 | H-4 (Pyridine) |
| 7.20 | d | 1H | 8.0 | H-3 (Pyridine) |
| 6.85 | d | 1H | 7.6 | H-5 (Pyridine) |
| 3.90 | s | 3H | - | -OCH ₃ |

Solvent: DMSO-d₆, 400 MHz**Table 2: Hypothetical ^{13}C NMR Data**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------|
| 162.5 | C-6 (Pyridine) |
| 148.0 | C=N (Imidamide) |
| 145.0 | C-2 (Pyridine) |
| 140.0 | C-4 (Pyridine) |
| 115.0 | C-3 (Pyridine) |
| 110.0 | C-5 (Pyridine) |
| 55.0 | -OCH ₃ |

Solvent: DMSO-d₆, 100 MHz**Table 3: Hypothetical Mass Spectrometry Data**

| m/z | Ion Type | Relative Intensity (%) |
|----------|-------------------------|------------------------|
| 168.0719 | $[M+H]^+$ | 100 |
| 151.0613 | $[M+H - NH_3]^+$ | 45 |
| 136.0497 | $[M+H - NH_3 - CH_3]^+$ | 30 |
| 122.0341 | $[M+H - H_2O - CO]^+$ | 65 |

Technique: High-Resolution Electrospray Ionization (HR-ESI-MS)

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and characterization of N'-hydroxypyridinecarboximidamides and should be considered as a general guideline.

Synthesis of (Z)-N'-hydroxy-6-methoxypicolinimidamide

This proposed synthesis involves a two-step process starting from 6-methoxypicolinonitrile.

Step 1: Synthesis of 6-Methoxypicolinonitrile This starting material can be synthesized from 2-chloro-6-methoxypyridine via a nucleophilic substitution reaction with a cyanide source, such as potassium cyanide, in a suitable solvent like DMSO at elevated temperatures.

Step 2: Formation of (Z)-N'-hydroxy-6-methoxypicolinimidamide

- To a solution of 6-methoxypicolinonitrile (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and a base such as sodium carbonate (1.2 eq) is added.
- The reaction mixture is stirred at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is partitioned between ethyl acetate and water.

- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

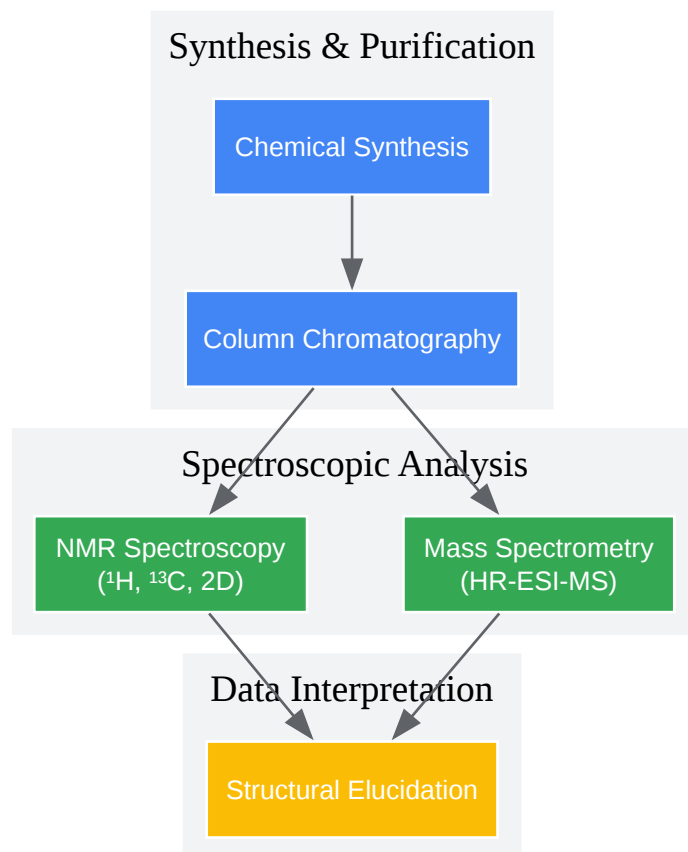
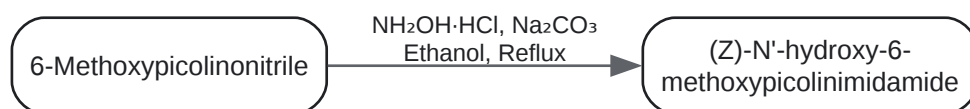
- A sample of the purified compound (~5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or MeOD) in a 5 mm NMR tube.
- 1H and ^{13}C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.
- For 1H NMR, standard parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is used to distinguish between CH, CH_2 , and CH_3 groups.
- Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

- A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile, with 0.1% formic acid for positive ion mode).
- The solution is introduced into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, via electrospray ionization (ESI).
- Mass spectra are acquired in positive ion mode to observe the protonated molecule $[M+H]^+$.
- The accurate mass measurement is used to confirm the elemental composition of the compound.
- Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain fragmentation patterns, which can aid in structural elucidation.

Mandatory Visualization

Synthetic Pathway



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- To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into (Z)-N'-hydroxy-6-methoxypicolinimidamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1414515#spectroscopic-data-nmr-ms-for-z-n-hydroxy-6-methoxypicolinimidamide>]

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